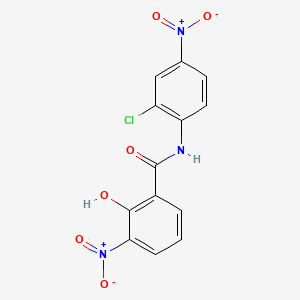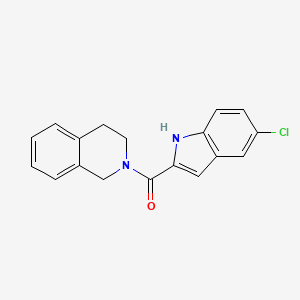![molecular formula C11H11N3O3S B14154905 methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 714224-89-2](/img/structure/B14154905.png)
methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of agrochemicals and pesticides
Mecanismo De Acción
The mechanism of action of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in the death of microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antifungal properties.
Triazole derivatives: Widely used as antifungal agents.
Oxazolidinone derivatives: Known for their antibacterial activity
Uniqueness
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific structure, which combines the thiadiazole ring with a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
714224-89-2 |
|---|---|
Fórmula molecular |
C11H11N3O3S |
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H11N3O3S/c1-16-11(15)12-10-14-13-9(18-10)7-17-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15) |
Clave InChI |
QYWMHMRJXNSHGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Solubilidad |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)
![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)
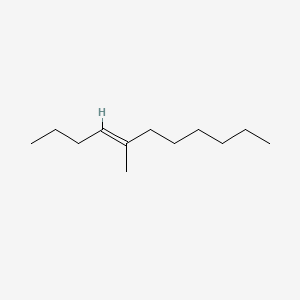
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
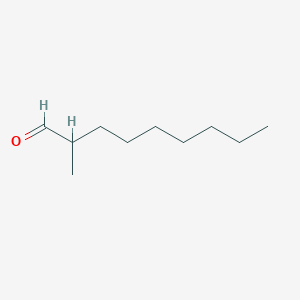
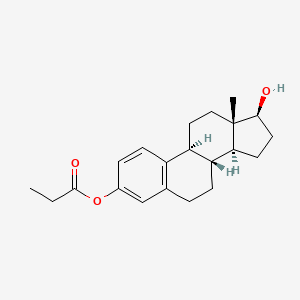
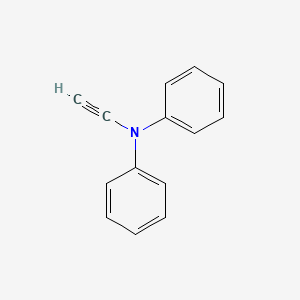
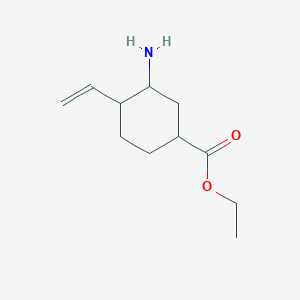
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
